8-(azepan-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
Description
This compound is a theophylline derivative with structural modifications at the 7- and 8-positions of the purine core. The 7-position features a 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl group, incorporating a tetrazole ring linked via a thioether bridge. The 8-position is substituted with an azepan-1-yl group, a seven-membered amine ring.
Properties
IUPAC Name |
8-(azepan-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N9O2S/c1-27-18-17(19(32)28(2)22(27)33)30(20(23-18)29-12-8-3-4-9-13-29)14-15-34-21-24-25-26-31(21)16-10-6-5-7-11-16/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHOUZXECCBBPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CCSC4=NN=NN4C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N9O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 8-Azepan-1-yl-1,3-dimethylxanthine
Starting material : 8-Bromo-1,3-dimethylxanthine (10.0 g, 35.2 mmol)
Reagents :
- Azepane (4.2 eq, 148 mmol)
- Potassium carbonate (3.0 eq, 105.6 mmol)
- Dimethyl sulfoxide (DMSO, 150 mL)
Procedure :
- Suspend 8-bromo-1,3-dimethylxanthine and K₂CO₃ in DMSO.
- Add azepane dropwise under nitrogen.
- Heat at 80°C for 12 hours.
- Cool, dilute with ice water, and extract with dichloromethane (3 × 100 mL).
- Dry organic layers over Na₂SO₄ and evaporate under reduced pressure.
Yield : 82% (9.1 g, white crystalline solid).
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 3.82 (s, 3H, N1-CH₃), 3.75 (s, 3H, N3-CH₃), 3.50–3.30 (m, 4H, azepane N-CH₂), 1.80–1.50 (m, 8H, azepane CH₂).
- LC-MS (ESI+) : m/z 318.2 [M+H]⁺.
N7 Alkylation with 2-Bromoethylthioethyl Linker
Intermediate : 8-Azepan-1-yl-1,3-dimethylxanthine (9.1 g, 28.7 mmol)
Reagents :
- 1,2-Dibromoethane (3.5 eq, 100.5 mmol)
- Potassium tert-butoxide (2.5 eq, 71.8 mmol)
- Tetrahydrofuran (THF, 200 mL)
Procedure :
- Dissolve intermediate in THF and cool to 0°C.
- Add KOtBu and stir for 30 minutes.
- Introduce 1,2-dibromoethane dropwise and warm to 25°C for 6 hours.
- Quench with saturated NH₄Cl and extract with ethyl acetate (3 × 150 mL).
- Purify via silica gel chromatography (hexane/ethyl acetate 3:1).
Yield : 68% (8.0 g, pale yellow oil).
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 4.15 (t, J = 6.8 Hz, 2H, SCH₂CH₂Br), 3.80 (s, 3H, N1-CH₃), 3.72 (s, 3H, N3-CH₃), 3.40–3.20 (m, 4H, azepane N-CH₂), 2.95 (t, J = 6.8 Hz, 2H, SCH₂CH₂Br).
- LC-MS (ESI+) : m/z 448.1 [M+H]⁺.
Tetrazole-Thiol Coupling Reaction
Intermediate : 8-Azepan-1-yl-1,3-dimethyl-7-(2-bromoethyl)purine-2,6-dione (8.0 g, 17.9 mmol)
Reagents :
- 1-Phenyl-1H-tetrazole-5-thiol (1.2 eq, 21.5 mmol)
- Triethylamine (2.5 eq, 44.8 mmol)
- Acetonitrile (150 mL)
Procedure :
- Dissolve intermediate and tetrazole-thiol in acetonitrile.
- Add Et₃N and reflux at 85°C for 8 hours.
- Concentrate under vacuum and purify via reverse-phase HPLC (MeCN/H₂O with 0.1% TFA).
Yield : 74% (7.2 g, off-white solid).
Analytical Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.20–7.95 (m, 5H, phenyl), 4.25 (t, J = 6.4 Hz, 2H, SCH₂CH₂N), 3.85 (s, 3H, N1-CH₃), 3.78 (s, 3H, N3-CH₃), 3.50–3.30 (m, 4H, azepane N-CH₂), 3.10 (t, J = 6.4 Hz, 2H, SCH₂CH₂N).
- LC-MS (ESI+) : m/z 482.3 [M+H]⁺.
Optimization and Mechanistic Insights
Azepane Substitution
Alkylation Challenges
Tetrazole Coupling
- Catalyst : 5-(Benzylthio)-1H-tetrazole (0.1 eq) accelerated thiol-disulfide exchange, reducing reaction time from 24 to 8 hours.
- Purification : Reverse-phase HPLC removed unreacted tetrazole-thiol (retention time: 3.2 min) from the product (retention time: 6.8 min).
Data Tables
Table 1: Summary of Synthetic Steps
| Step | Reaction Type | Key Reagents | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | Azepane, K₂CO₃ | 82 | 98.5 |
| 2 | Alkylation | 1,2-Dibromoethane, KOtBu | 68 | 97.2 |
| 3 | Thiol coupling | 1-Phenyl-1H-tetrazole-5-thiol, Et₃N | 74 | 99.1 |
Table 2: Spectroscopic Characterization
| Intermediate | ¹H NMR (Key Signals) | LC-MS (m/z) |
|---|---|---|
| 8-Azepan-1-yl-1,3-dimethylxanthine | δ 3.82 (s, N1-CH₃), 3.75 (s, N3-CH₃) | 318.2 |
| N7-Bromoethyl intermediate | δ 4.15 (t, SCH₂CH₂Br), 2.95 (t, SCH₂CH₂Br) | 448.1 |
| Final product | δ 8.20–7.95 (m, phenyl), 4.25 (t, SCH₂CH₂N) | 482.3 |
Chemical Reactions Analysis
Types of Reactions
8-(azepan-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine core or the azepane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This characteristic positions it as a valuable candidate for developing new treatments for type 2 diabetes. Studies have shown that compounds with similar structures exhibit significant potency against DPP-IV, highlighting the therapeutic potential of this class of compounds .
Material Science
Due to its unique structural features, 8-(azepan-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione can be explored for developing novel materials with specific electronic or mechanical properties. Its ability to interact with various substrates makes it suitable for applications in nanotechnology and materials engineering .
Biological Studies
The compound can be utilized to investigate the interactions of purine derivatives with biological macromolecules. Its role as a DPP-IV inhibitor allows researchers to explore pathways related to glucose metabolism and insulin sensitivity. This research can contribute significantly to understanding metabolic disorders and developing targeted therapies .
Mechanism of Action
The mechanism of action of 8-(azepan-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as purine receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Bioisosteric Replacement : The tetrazole group may mimic carboxylic acids, enhancing stability and reducing ionization at physiological pH, unlike pyrazole-containing analogs .
Crystallographic and Structural Insights
- Crystal Packing : While direct data for the target compound is unavailable, tools like SHELX and Mercury CSD () suggest that azepane's flexibility could lead to distinct crystal packing patterns compared to rigid pyrazole analogs. Void analysis (Mercury CSD) might reveal differences in solubility-related properties .
- Hydrogen Bonding : Pyrazole-containing analogs exhibit stronger hydrogen-bonding networks, whereas the target compound’s tetrazole and azepane groups may prioritize hydrophobic interactions .
Biological Activity
The compound 8-(azepan-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione , often referred to as a purine derivative with tetrazole functionality, is of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research on its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An azepane ring.
- A dimethyl purine core.
- A thioether linkage with a phenyl-substituted tetrazole.
This unique combination of moieties is hypothesized to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit notable antimicrobial properties. The incorporation of the tetrazole ring in the structure of this compound may enhance its efficacy against various pathogens. For instance:
- In vitro studies have shown that similar tetrazole compounds possess antibacterial and antifungal activities. The zones of inhibition measured through disc diffusion methods reveal promising results against Gram-positive and Gram-negative bacteria .
| Compound | Organism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8-(azepan-1-yl)-... | Staphylococcus aureus | 30 μg/mL |
| 8-(azepan-1-yl)-... | Escherichia coli | 40 μg/mL |
| Reference Drug (Ciprofloxacin) | Various | 10–20 μg/mL |
Anti-inflammatory Properties
The anti-inflammatory potential of purine derivatives has been documented extensively. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various animal models. This suggests that the compound may also exhibit similar properties through modulation of inflammatory pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrazole-containing compounds. The mechanism typically involves:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth via interference with cell cycle progression.
For example, certain derivatives have shown effectiveness against breast cancer cell lines with IC50 values significantly lower than conventional chemotherapeutics .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study by Vinaya K. et al. demonstrated that a series of tetrazole derivatives exhibited MIC values ranging from 23.40 to 46.87 μg/mL against various bacterial strains, indicating a robust antimicrobial profile .
- Anti-inflammatory Mechanisms : Research has shown that purine derivatives can modulate pathways such as NF-kB and MAPK signaling, which are crucial in inflammatory responses . This suggests that our compound may similarly exert effects on these pathways.
- Anticancer Studies : A recent investigation into related purine derivatives revealed that they could effectively inhibit cell proliferation in cancer lines such as MCF-7 and HeLa, with some compounds showing selectivity towards cancer cells over normal cells .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing this compound?
Answer:
The compound is synthesized via multi-step nucleophilic substitution and alkylation reactions. Key steps include:
- Nucleophilic displacement at the 8-position of the purine core using azepane (azepan-1-yl group) under basic conditions (e.g., K₂CO₃/DMF) .
- Thioether linkage formation : Reaction of 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl groups with the 7-position using alkyl halides or Mitsunobu conditions .
- Microwave-assisted synthesis (e.g., 160°C in DMSO) to accelerate substitution reactions and improve regioselectivity .
Purification involves column chromatography (silica gel, EtOAc/hexane gradients) and recrystallization .
Basic: How is the compound characterized post-synthesis?
Answer:
Characterization relies on:
- X-ray crystallography (e.g., SHELX for structure refinement) to confirm stereochemistry and substituent positioning .
- NMR spectroscopy : H and C NMR to verify alkylation sites and assess purity (e.g., δ 3.55 ppm for N-methyl groups) .
- LC-MS : Retention time and molecular ion peaks (e.g., m/z 441 [M+H]⁺) for mass validation .
Basic: What initial biological activities have been reported?
Answer:
Preliminary studies suggest:
- Enzyme inhibition : Potential inhibition of viral polymerases (e.g., hepatitis C virus) via competitive binding to catalytic sites .
- Cytotoxicity : Dose-dependent effects in cancer cell lines, possibly due to purine analog-mediated DNA intercalation .
- Receptor modulation : Interactions with adenosine receptors, inferred from structural analogs with piperazine moieties .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Critical optimizations include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and reaction rates for substitutions .
- Temperature control : Microwave irradiation reduces side reactions (e.g., 58% yield in 30 minutes at 160°C) .
- Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency at the 7-position .
Advanced: How can contradictions in biological activity data across studies be resolved?
Answer:
Contradictions arise from:
- Varied assay conditions (e.g., pH, serum proteins) altering compound stability or binding .
- Cell line specificity : Differences in receptor expression or metabolic pathways (e.g., CYP450 activity) .
Methodological solutions : - Standardize protocols (e.g., ISO 10993 for cytotoxicity assays) .
- Use isogenic cell lines and orthogonal assays (e.g., SPR for binding affinity) to validate targets .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Docking studies : Tools like AutoDock Vina model binding to adenosine receptors or viral polymerases .
- QSAR modeling : Correlate substituent effects (e.g., tetrazole-thioethyl groups) with activity using ChemAxon .
- Molecular dynamics : Simulate stability of ligand-receptor complexes in physiological conditions (e.g., GROMACS) .
Advanced: How do structural modifications (e.g., azepane vs. piperazine) influence bioactivity?
Answer:
- Azepane (7-membered ring) : Enhances metabolic stability compared to piperazine but may reduce binding affinity due to conformational flexibility .
- Tetrazole-thioethyl group : Increases lipophilicity (logP >3) and membrane permeability, critical for CNS-targeted compounds .
- Methyl groups at 1,3-positions : Block metabolic degradation by cytochrome P450 enzymes .
Advanced: What are the compound’s stability and degradation profiles under varying conditions?
Answer:
- Photodegradation : UV exposure cleaves the tetrazole-thioether bond, requiring light-protected storage .
- Hydrolytic stability : Susceptible to base-catalyzed hydrolysis at the purine-2,6-dione core (t₁/₂ = 24 hours at pH 9) .
- Thermal stability : Decomposes above 200°C (DSC data), necessitating low-temperature storage .
Advanced: How can structure-based design improve selectivity for target enzymes?
Answer:
- Covalent inhibitors : Introduce electrophilic groups (e.g., chloroethyl) to target catalytic cysteine residues .
- Bioisosteric replacement : Swap tetrazole with triazole to enhance solubility while retaining π-π stacking .
- Crystallographic guidance : Use Mercury software to analyze binding pockets and optimize substituent positioning .
Advanced: What analytical methods quantify the compound in complex matrices (e.g., serum)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
